(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
CAS No.:
Cat. No.: VC16787712
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13NO4 |
---|---|
Molecular Weight | 235.24 g/mol |
IUPAC Name | (2R,3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |
Standard InChI | InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10+/m0/s1 |
Standard InChI Key | WVAPGRWEWVICJY-OIBJUYFYSA-N |
Isomeric SMILES | C[C@@H]([C@H](C(=O)O)N1CC2=CC=CC=C2C1=O)O |
Canonical SMILES | CC(C(C(=O)O)N1CC2=CC=CC=C2C1=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, reflecting its stereochemical configuration and functional groups . Its molecular formula is C₁₂H₁₃NO₄, with a molar mass of 235.24 g/mol . The CAS registry number 1440531-71-4 uniquely identifies this enantiomer .
Structural Features
The molecule consists of a butanoic acid backbone substituted at the C2 position with a 1-oxo-1,3-dihydro-2H-isoindole moiety and a hydroxyl group at the C3 position . The isoindole ring is a bicyclic structure with one keto group, contributing to the compound’s planar aromatic region and potential for π-π interactions . The 2R,3S configuration introduces two stereocenters, making stereoselective synthesis critical .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₄ | |
Molar Mass | 235.24 g/mol | |
CAS Number | 1440531-71-4 | |
Storage Conditions | Ambient temperature | |
MDL Number | MFCD24850048 |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound’s structure suggests a multi-step process involving:
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Isoindole Ring Formation: Likely via cyclization of phthalimide derivatives or palladium-catalyzed cross-coupling .
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Stereoselective Addition: Introduction of the hydroxyl group at C3 using asymmetric catalysis or chiral auxiliaries.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester precursors to yield the butanoic acid moiety .
Challenges in Synthesis
The 2R,3S configuration necessitates precise control over stereochemistry, often requiring chiral catalysts or enzymatic resolution . Side reactions, such as racemization at the hydroxyl-bearing carbon, must be mitigated through low-temperature conditions or protecting groups .
Applications in Research
Pharmaceutical Development
The isoindole moiety is prevalent in bioactive molecules, suggesting potential use in:
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Protease Inhibition: Analogous to HIV protease inhibitors containing isoindole scaffolds .
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Neurological Targets: Modulation of neurotransmitter receptors due to structural similarity to indole derivatives .
Chemical Biology
Researchers employ this compound as a stereochemical probe to study enzyme-substrate interactions, leveraging its chiral centers to investigate enzymatic stereoselectivity .
Comparative Analysis with Related Compounds
Table 2: Comparison with Isoindole Derivatives
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-(1-Oxo-isoindolin-2-yl)propanoic acid | C₁₁H₁₁NO₃ | Shorter chain, lacks hydroxyl group |
5-Hydroxyisoindole | C₈H₇NO | No carboxylic acid group |
The presence of both hydroxyl and carboxylic acid groups in (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid enhances its polarity and potential for hydrogen bonding compared to analogues .
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